![molecular formula C14H22ClNO3 B13784976 diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride CAS No. 67032-04-6](/img/structure/B13784976.png)
diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C14H22ClNO4. It is known for its unique structure, which includes a benzoyl group, a hydroxy group, and an azanium ion. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 2-(2-hydroxy-3-methylbenzoyl)oxyethyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to form a benzyl alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl-[2-(2-hydroxy-3-methoxybenzoyl)oxyethyl]azanium;chloride
- Diethyl-[2-(2-hydroxy-3-ethoxybenzoyl)oxyethyl]azanium;chloride
Uniqueness
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride is unique due to the presence of the methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications .
Eigenschaften
CAS-Nummer |
67032-04-6 |
|---|---|
Molekularformel |
C14H22ClNO3 |
Molekulargewicht |
287.78 g/mol |
IUPAC-Name |
diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-15(5-2)9-10-18-14(17)12-8-6-7-11(3)13(12)16;/h6-8,16H,4-5,9-10H2,1-3H3;1H |
InChI-Schlüssel |
UAOGWROHCKKIPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=CC(=C1O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
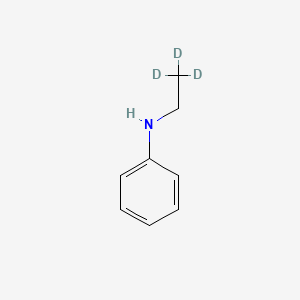
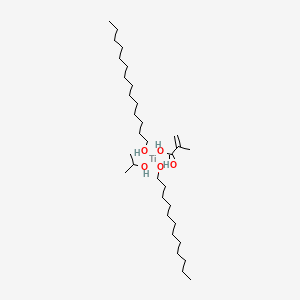
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
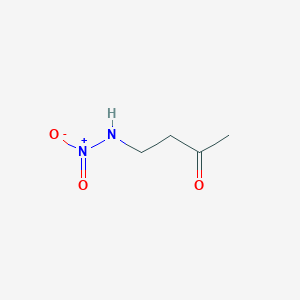
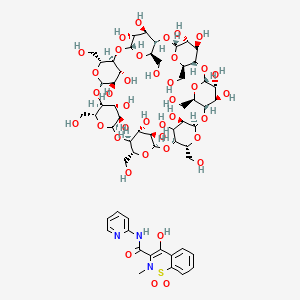
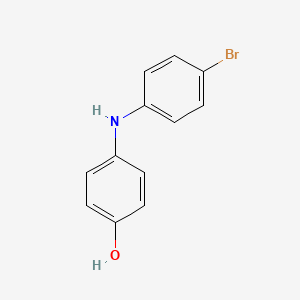
![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)

